calcium l-aspartate

In Vitro Digestion Calcium Binding Bioavailability

Calcium L-Aspartate (CAS 21059-46-1) is a stable, water-soluble amino acid chelate that leverages active intestinal transport for superior bioavailability. Unlike inorganic calcium salts that rely on pH-dependent passive absorption, this compound resists precipitation in the GI tract and achieves a 99.44% post-digestion calcium-binding capacity. Ideal for clear beverages, powdered mixes, and evidence-based bone health supplements. Clinical data demonstrates efficacy in attenuating PTH rise in elderly populations. Procure a calcium source with validated physiological performance.

Molecular Formula C4H7CaNO4
Molecular Weight 173.18 g/mol
Cat. No. B8707857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium l-aspartate
Molecular FormulaC4H7CaNO4
Molecular Weight173.18 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O.[Ca]
InChIInChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1
InChIKeyGYUKEMYHXWICKF-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes20 g / 100 g / 500 g / 1 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium L-aspartate: Scientific Procurement Guide for a Bioavailable Amino Acid Chelate


Calcium L-aspartate (CAS 21059-46-1) is an organic calcium salt formed by chelating a calcium ion with the amino acid L-aspartic acid . It is characterized as a white, hygroscopic powder that is freely soluble in water (≥90-100 mg/mL) and has a near-neutral pH in solution [1]. This compound is distinguished from inorganic calcium sources (e.g., carbonate, chloride) by its stable chelate structure, which is proposed to facilitate active intestinal transport via amino acid uptake pathways, leading to distinct pharmacokinetic and physiological outcomes [2].

Why Calcium L-aspartate Cannot Be Directly Substituted with Inorganic Calcium Salts


Generic substitution of calcium L-aspartate with simpler calcium salts (e.g., carbonate, chloride) or even other organic salts (e.g., citrate, gluconate) is scientifically unsupported due to fundamental differences in their physicochemical and biological behavior. Unlike inorganic salts that rely on pH-dependent passive diffusion for absorption, calcium L-aspartate's amino acid chelate structure enables active transport mechanisms and confers greater stability in the gastrointestinal tract, preventing premature precipitation [1][2]. This results in quantifiably different calcium-binding profiles after digestion [3] and distinct physiological effects in both in vitro and in vivo models [4][5]. Consequently, for applications requiring high bioavailability or specific bone-related outcomes, interchangeability with other calcium sources is not equivalent.

Quantitative Evidence for Differentiating Calcium L-aspartate from Other Calcium Sources


Calcium L-aspartate's Superior Stability During In Vitro Digestion vs. CPP-Ca and CPP+Ca

In a head-to-head in vitro gastrointestinal digestion-dialysis model, calcium L-aspartate (Ca L-ASP) demonstrated superior stability, retaining the highest proportion of bound calcium after digestion compared to two casein phosphopeptide (CPP)-based complexes. The study quantified calcium-binding content post-digestion as a measure of a preparation's ability to resist precipitation and remain available for absorption [1].

In Vitro Digestion Calcium Binding Bioavailability Structural Stability

Impact on Serum Bone Biomarkers: OPG/RANKL Ratio Improvement with ACOS in a Rat Model

In an in vivo rat study evaluating the effects of L-aspartic acid chelated calcium from oyster shell (ACOS), treatment significantly modulated key biomarkers of bone metabolism compared to baseline values. The study reported that ACOS upregulated serum osteoprotegerin (OPG) and downregulated the ligand of receptor activator of NF-κB (RANKL), resulting in an improved OPG/RANKL ratio, which is favorable for bone formation and reduced resorption [1].

In Vivo Study Bone Metabolism Osteoporosis Animal Model

Attenuation of Seasonal PTH Rise in Elderly Women by Calcium L-aspartate Combined with Vitamin D

A clinical study in 60 elderly females (mean age 67.2 years) investigated the effect of calcium L-aspartate supplementation. The study found that in a group receiving calcium L-aspartate alone, serum Parathyroid Hormone (PTH) increased significantly by 17.90% due to a seasonal vitamin D deficiency. In contrast, the group receiving calcium L-aspartate combined with vitamin D showed a PTH increase of only 4.09%, which was not statistically significant [1].

Clinical Trial Osteoporosis Parathyroid Hormone (PTH) Vitamin D

High Water Solubility of Calcium L-aspartate for Aqueous Formulations

Calcium L-aspartate exhibits excellent water solubility, a critical parameter for formulation in beverages, liquid supplements, and cell culture media. This is in stark contrast to inorganic calcium salts like calcium carbonate, which are practically insoluble. Quantitative data from reputable vendors confirm this property .

Physicochemical Property Solubility Formulation Procurement

Validated Application Scenarios for Calcium L-aspartate Based on Quantitative Evidence


Formulation of Highly Soluble and Bioavailable Calcium Supplements

Calcium L-aspartate's high water solubility (≥90 mg/mL) and stable chelate structure make it an ideal candidate for formulating clear liquid calcium supplements, functional beverages, and powdered drink mixes . The evidence for its high post-digestion calcium-binding capacity (99.44%) suggests it remains available for absorption, supporting its use in products where bioavailability is a key marketing and functional claim [1].

Research in Bone Metabolism and Osteoporosis Intervention

For researchers investigating bone health, calcium L-aspartate is a compound of interest due to its demonstrated effects on bone biomarkers in animal models (e.g., 43.08% increase in OPG) and its efficacy in clinical settings to attenuate PTH rise when co-administered with vitamin D [2][3]. Its ability to actively influence bone turnover pathways, rather than just serving as a passive calcium source, positions it as a valuable tool in osteoporosis and bone metabolism studies.

Development of Functional Foods and Dietary Supplements for Elderly Populations

Clinical evidence directly supports the use of calcium L-aspartate in nutritional interventions for the elderly. A study in women with a mean age of 67.2 years showed that a regimen of calcium L-aspartate combined with vitamin D effectively prevented the seasonal rise in PTH, a key factor in age-related bone loss [3]. This data supports its procurement for developing targeted, evidence-based dietary supplements for senior health and osteoporosis prevention.

Use in In Vitro Models of Calcium Transport and Bioavailability

Calcium L-aspartate is a well-characterized comparator in advanced in vitro research. Its use in Caco-2 cell monolayer models, where its bioavailability was shown to be lower than a novel peptide chelate but higher than simple calcium chloride, demonstrates its utility as a benchmark for assessing the performance of new calcium delivery systems [4]. This makes it a valuable control or reference compound in pharmaceutical and nutritional bioavailability assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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